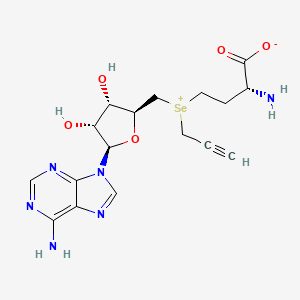
2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a dimethylpropanamine moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine involves several steps. One common synthetic route includes the reaction of 2,2-dimethylpropan-1-amine with tetrahydrofuran-2-carbaldehyde under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for mass production .
Chemical Reactions Analysis
2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,2-Dimethyl-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine can be compared with other similar compounds, such as:
2,2-Dimethyltetrahydrofuran: This compound shares the tetrahydrofuran ring but lacks the amine group, resulting in different chemical properties and reactivity.
2,2-Dimethyl-5-(1-methyl-1-propenyl)tetrahydrofuran: This compound has a similar structure but with a different substituent on the tetrahydrofuran ring, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-(oxolan-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-11-7-9-5-4-6-12-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
GERVARJZFCPUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023274.png)









![5-Chlorothieno[2,3-b]pyridine](/img/structure/B13023329.png)


